1,18-Nonadecadiene
Description
Properties
IUPAC Name |
nonadeca-1,18-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICBMHDDLLEGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567682 | |
| Record name | Nonadeca-1,18-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136561-92-7 | |
| Record name | Nonadeca-1,18-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Catalytic Functionalization and Transformation of 1,18 Nonadecadiene and Homologous Dienes
Regio- and Enantioselective Hydrofunctionalization of Dienes
Hydrofunctionalization reactions, which involve the formal addition of an H-X molecule across a carbon-carbon double bond, are an atom-economical method for transforming simple dienes into more valuable functionalized products. acs.org The primary challenge in the hydrofunctionalization of a non-conjugated diene like 1,18-nonadecadiene is controlling the reaction to selectively modify one of the two terminal alkene groups. Further complexity arises in achieving high enantioselectivity when creating a new stereocenter. acs.org
Transition metal catalysis is central to the hydrofunctionalization of dienes, offering pathways to novel carbon-carbon and carbon-heteroatom bond formations. snnu.edu.cn Metals such as rhodium, nickel, and copper are prominent in these transformations, each exhibiting unique reactivity and selectivity profiles.
Rhodium-hydride catalysis provides a versatile platform for the hydrofunctionalization of 1,3-dienes, which can be extended to non-conjugated terminal dienes. nih.gov These reactions can form novel C-C, C-O, C-S, and C-N bonds. nih.gov In the context of hydroamination, a rhodium catalyst, in conjunction with a Brønsted acid, generates a rhodium-hydride species. escholarship.org This active catalyst inserts into a terminal double bond of the diene to form an electrophilic Rh-π-allyl intermediate. escholarship.org This intermediate is then susceptible to attack by a nucleophile, such as an indoline, to generate a chiral allylic amine. nih.gov The choice of ligand is critical; for instance, the use of a chiral JoSPOphos ligand has been shown to achieve high regio- and enantioselectivity in the hydroamination of dienes. nih.gov The steric and electronic properties of an acid co-catalyst are also crucial for achieving high enantiocontrol. nih.gov
Table 1: Rhodium-Catalyzed Asymmetric Hydroamination of (E)-1-phenyl-1,3-butadiene This table presents representative data for a model conjugated diene, illustrating the principles applicable to terminal diene functionalization.
| Entry | Ligand | Acid Additive | Yield (%) | Regioselectivity (rr) | Enantiomeric Excess (ee, %) |
| 1 | (S,S)-BDPP | m-xylylic acid | 17 | 12:1 | 21 |
| 2 | JoSPOphos | Adamantanecarboxylic acid | 85 | >20:1 | 92 |
Source: Adapted from research on enantioselective coupling of indolines and 1,3-dienes. escholarship.org
Nickel catalysis has emerged as a powerful and economical alternative for various hydrofunctionalization reactions. nih.gov Recent advancements have summarized the progress in nickel-catalyzed asymmetric hydrofunctionalization of 1,3-dienes, covering hydrocarbonation, hydroamination, hydrophosphinylation, and hydroalkoxylation. sioc-journal.cn
Hydroarylation: Nickel-catalyzed asymmetric reductive hydroarylation allows for the synthesis of enantioenriched α-arylbenzamides from vinyl amides. nih.govuzh.ch This process uses a chiral bisimidazoline (BIm) ligand with diethoxymethylsilane (B37029) as a hydride source and aryl halides as the arylating agent, enabling the regioselective formation of a new stereocenter. uzh.ch Similarly, the hydroarylation of vinylarenes can produce chiral 1,1-diarylethanes. encyclopedia.pub For dienes, nickel-hydride catalyzed hydroarylation can proceed with high selectivity. researchgate.net
Hydroalkylation: The hydroalkylation of dienes with unstabilized carbon nucleophiles has been achieved using nickel catalysis, with hydrazones serving as alkyl carbon nucleophile equivalents. rsc.org The reaction proceeds through the formation of a π-allyl-nickel intermediate, which then reacts to form the hydroalkylation product. snnu.edu.cn This method is notable for its mild conditions and broad substrate applicability. rsc.org
Hydroalkynylation: A nickel-hydride catalyzed strategy for migratory hydroalkynylation of olefins with bromoalkynes can deliver benzylic alkynylation products with high regioselectivity. nih.govchemrxiv.org An asymmetric variant for styrenes has been developed using a chiral PyrOx ligand, producing enantioenriched benzylic alkynes. nih.govchemrxiv.org This reductive migratory hydrofunctionalization is a recognized protocol for the selective functionalization of remote C(sp³)–H bonds. nih.gov
Table 2: Nickel-Catalyzed Asymmetric Migratory Hydroalkynylation of 4-phenyl-1-butene This table shows data for a model olefin, demonstrating the principles of migratory hydrofunctionalization.
| Entry | Ni Source | Ligand | Yield (%) | Regioselectivity (rr) |
| 1 | NiI₂·xH₂O | Bathocuproine | 82 | >99:1 |
| 2 | NiBr₂ | Bathocuproine | 55 | 10:1 |
Source: Adapted from research on nickel-catalyzed migratory hydroalkynylation. chemrxiv.org
Copper-catalyzed reactions offer another avenue for the functionalization of alkenes, including the terminal olefins of a long-chain diene.
Hydroboration: The copper-catalyzed asymmetric hydroboration of 1,1-disubstituted alkenes with bis(pinacolato)diboron (B136004) or pinacolborane is a mild and efficient method for producing valuable β-chiral alkyl or β,β-diaryl substituted boronic esters. nih.govorganic-chemistry.orgorganic-chemistry.org Using a chiral phosphine-copper catalyst, this method can achieve high enantioselectivity (up to 99% ee) for a range of aliphatic 1,1-disubstituted alkenes. nih.govorganic-chemistry.org The reaction demonstrates excellent functional group tolerance and can be performed on a gram scale with low catalyst loading. nih.gov
Hydrosulfonylation: While palladium is more commonly cited for hydrosulfonylation, copper catalysis is also relevant in related transformations. For instance, copper has been used in the radical trans-selective hydroboration of ynamides. nih.gov The principles of generating a metal-hydride and facilitating addition across a double bond are fundamental. Palladium-catalyzed hydrosulfonylation of cyclopropenes to form allylic sulfones proceeds through a π-allyl palladium intermediate, a mechanistic feature common in many transition metal-catalyzed reactions of unsaturated systems. rsc.org
Achieving high regio- and stereoselectivity in the hydrofunctionalization of long-chain dienes like this compound is a significant challenge. acs.org The presence of two chemically similar terminal double bonds requires a catalyst system that can differentiate between them or react selectively once. The main challenges in the functionalization of conjugated dienes, which also apply to non-conjugated systems, are controlling chemoselectivity between the double bonds, regioselectivity of the addition (e.g., 1,2- vs. 1,4-addition), and the stereoselectivity of the newly formed chiral center and any remaining double bond (E/Z). nih.gov
For long-chain aliphatic dienes, the small steric difference along the chain means that selectivity is primarily governed by the catalyst and ligand structure. researchgate.net In nickel-catalyzed hydroarylation, for example, an alkyl-substituted diene was shown to lead to a reversal in regioselectivity compared to an aryl-substituted diene, highlighting the subtle electronic and steric effects at play. acs.org Ligand-controlled regiodivergence is a powerful strategy, as demonstrated in cobalt-catalyzed hydrosilylation where different ligands directed the reaction to alternative products. chinesechemsoc.org
The formation of a π-allyl metal complex is a cornerstone of many transition-metal-catalyzed hydrofunctionalization reactions of dienes. snnu.edu.cnrsc.org The general mechanism often begins with the generation of a metal-hydride species. researchgate.net
Hydrometallation: The metal-hydride (e.g., Ni-H, Rh-H) adds across one of the terminal double bonds of the diene. This insertion step forms a π-allyl metal intermediate. snnu.edu.cnescholarship.org For a diene like this compound, this would create a large metallacycle if the catalyst were to interact with the second double bond, but typically the reaction is localized to one end.
Nucleophilic Attack: The resulting electrophilic π-allyl complex is then attacked by a nucleophile. nih.gov The regioselectivity of this attack (e.g., at the C1 or C3 position of the allyl system) is a key determinant of the final product structure. This step can occur via an outer-sphere or inner-sphere pathway. snnu.edu.cnnih.gov In rhodium-catalyzed hydroamination, an outer-sphere attack by an amine is proposed. snnu.edu.cn
Reductive Elimination: Alternatively, in cross-coupling reactions like hydroarylation, the metal-allyl intermediate can undergo oxidative addition with an aryl halide to form a higher oxidation state complex (e.g., Alkyl-Aryl-Ni(III)). uzh.ch Subsequent reductive elimination forges the C-C bond and regenerates the active catalyst. uzh.ch
Transition Metal-Catalyzed Hydrofunctionalization of Terminal Dienes
Telomerization Reactions of Long-Chain Dienes
Telomerization is an atom-efficient process that dimerizes a diene with the simultaneous addition of a nucleophile, creating new carbon-carbon and carbon-heteroatom bonds. rsc.org While historically focused on short-chain dienes like 1,3-butadiene (B125203) and isoprene, recent catalyst development has extended the reaction's scope to include longer-chain dienes. rsc.orgfrontiersin.org
Palladium-Catalyzed Telomerization with Various Nucleophiles (e.g., Alcohols)
Palladium-based catalysts are predominant in telomerization reactions, demonstrating high efficacy in activating dienes for nucleophilic attack. rsc.org A wide array of nucleophiles, including alcohols, amines, and water, can be employed, highlighting the reaction's versatility. rsc.orgresearchgate.net For long-chain dienes, homogeneous palladium catalysts featuring N-heterocyclic carbene (NHC) ligands, such as Pd(IMes)(dvds), have shown notable success. researchgate.netrsc.org
Research has shown that the choice of alcohol as a nucleophile significantly impacts reaction outcomes. Studies involving the telomerization of 1,3-pentadiene (B166810) and 1,3-hexadiene (B165228) found that longer-chain alcohols like 1-propanol (B7761284) and 1-butanol (B46404) lead to improved activity and selectivity compared to methanol. researchgate.netrsc.org This enhancement is attributed to the increased solubility of the diene in the longer-chain alcohol, which also provides greater thermal stability to the palladium catalyst at elevated temperatures. frontiersin.org
Table 1: Palladium-Catalyzed Telomerization of Long-Chain Dienes with Alcohols
| Diene | Catalyst System | Nucleophile | Conversion/Selectivity | Reference |
| 1,3-Pentadiene | Pd(acac)₂-3PPh₃ | Methanol | Highest activity among screened catalysts | rsc.org |
| 1,3-Pentadiene | Pd(0)-NHC | Methanol | Poor initial activity | researchgate.netrsc.org |
| 1,3-Pentadiene | Pd(0)-NHC | 1-Propanol, 1-Butanol | Improved activity and selectivity | researchgate.netrsc.org |
| 1,3-Hexadiene | Pd(IMes)(dvds) | 1-Propanol, 1-Butanol | Good selectivity | researchgate.netrsc.org |
| 1,3-Butadiene | Pd/(benzo)furylphosphine | Methanol | Quantitative yields, TON = 95,000 | rsc.org |
This table presents a summary of findings on the palladium-catalyzed telomerization of various long-chain dienes with different alcohol nucleophiles, showcasing the impact of the catalyst and reactants on reaction efficiency.
Tandem Isomerization/Telomerization Strategies for Enhanced Product Scope from Internal Dienes
Terminal conjugated dienes are significantly more reactive in telomerization than their internal and/or non-conjugated counterparts. frontiersin.orgresearchgate.net Dienes such as this compound, which possess terminal double bonds but are non-conjugated, or other internal dienes, are poor substrates for direct telomerization. To overcome this limitation, tandem catalytic strategies that combine an initial isomerization step with telomerization have been developed. frontiersin.orgrsc.org
This one-pot approach utilizes a catalyst system capable of first migrating the double bonds of a non-conjugated or internal diene to form a reactive 1,3-conjugated diene. frontiersin.orgresearchgate.net Subsequently, a telomerization catalyst, typically a palladium-NHC complex, converts the in situ-generated conjugated diene into the desired telomer products. frontiersin.orgresearchgate.net Ruthenium complexes, both homogeneous (e.g., RuHCl(PPh₃)₃, RuCl₃) and heterogeneous, have proven effective as isomerization catalysts in these tandem systems. frontiersin.orgresearchgate.net
Table 2: Tandem Isomerization/Telomerization of Non-Conjugated Dienes
| Isomerization Catalyst | Telomerization Catalyst | Substrate | Nucleophile | Max. Conversion | Telomerization Selectivity | Reference |
| RuHCl(PPh₃)₃ | Pd(IMes)(dvds) | 1,4-Pentadiene | 1-Butanol | 59.1% | 27.2% | frontiersin.org |
| RuCl₃ | Pd(IMes)(dvds) | 1,4-Pentadiene | Methanol | 11.3% | 91% | frontiersin.orgresearchgate.net |
| 5% Ru/C (heterogeneous) | Pd(IMes)(dvds) | 1,5-Hexadiene | Methanol | ~10% | High selectivity | frontiersin.org |
This table illustrates the effectiveness of tandem catalytic systems in converting non-conjugated dienes into telomerization products, detailing the catalyst combinations and resulting performance.
Cycloaddition Chemistry Involving Dienes
Cycloaddition reactions are powerful transformations in organic synthesis for constructing cyclic molecules. msu.edu They involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. iupac.org Dienes are common participants in these reactions, acting as either the two- or four-electron component.
[2+2] Cycloaddition Reactions of Dienes
The [2+2] cycloaddition, which forms a four-membered cyclobutane (B1203170) ring, is a synthetically valuable but often challenging reaction for dienes. nih.gov While thermally forbidden by Woodward-Hoffmann rules for typical alkenes, these reactions can be enabled photochemically. nih.govcsic.es Direct photoexcitation of dienes often requires high-energy UV light, which can be incompatible with sensitive functional groups. nih.gov
A significant advancement is the use of visible-light-absorbing transition metal complexes as photocatalysts. nih.gov These catalysts can activate a 1,3-diene via an energy transfer mechanism, allowing the [2+2] cycloaddition to proceed under mild conditions with low-energy visible light. nih.gov This method expands the reaction's scope and functional group tolerance, producing versatile vinylcyclobutane products that can be further elaborated. nih.gov The cycloaddition can occur between a diene and an alkene or intramolecularly within a single molecule containing both moieties. nih.gov
Mechanistic studies suggest that many cycloadditions proceed through a stepwise pathway involving diradical intermediates rather than a concerted mechanism. csic.esacs.org
[4+2] Cycloaddition (Diels-Alder) Applications with Diene Substrates
The [4+2] cycloaddition, famously known as the Diels-Alder reaction, is a cornerstone of organic chemistry for the synthesis of six-membered rings. wikipedia.orgmasterorganicchemistry.com The reaction is a thermally allowed, concerted process between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). wikipedia.org
A critical requirement for the diene is its ability to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. wikipedia.orglibretexts.org Non-conjugated dienes like this compound cannot participate directly in the Diels-Alder reaction. They must first undergo isomerization to a conjugated system, similar to the strategy employed in tandem telomerization reactions. wikipedia.org
The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are tethered within the same molecule, is a particularly powerful strategy for constructing complex polycyclic systems in a single step. msu.edumasterorganicchemistry.com The length and nature of the tether connecting the two reactive components are crucial for determining the feasibility of the reaction and the stereochemistry of the resulting fused or bridged ring system. masterorganicchemistry.com Transition metal catalysis, for instance with nickel(0) complexes, can facilitate intramolecular [4+2] cycloadditions of unactivated dienynes under much milder conditions than the corresponding thermal reactions, sometimes enabling transformations that would otherwise fail. williams.eduwilliams.edu
Polymerization Science of 1,18 Nonadecadiene As a Monomer
Acyclic Diene Metathesis (ADMET) Polymerization for Polyolefin Synthesis
Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that has proven to be a powerful method for synthesizing a wide variety of polymers with precise structures. wikipedia.org The process involves the catalytic reaction of α,ω-dienes, such as 1,18-nonadecadiene, to form polyenes with the concurrent release of a small volatile molecule, typically ethylene (B1197577). wikipedia.org This technique offers a high degree of control over polymer architecture, making it suitable for creating model polymers that are difficult to produce through traditional methods. wikipedia.org
Synthesis of Linear Unsaturated Polymeric Architectures from α,ω-Dienes
ADMET polymerization of α,ω-dienes, including long-chain dienes like this compound, is a versatile method for producing linear unsaturated polymers. wikipedia.orgrsc.org The reaction is driven by the removal of ethylene gas, which shifts the equilibrium towards polymer formation. wikipedia.org The use of ruthenium-based catalysts is common in ADMET due to their high functional group tolerance. wikipedia.orgunifr.ch
The synthesis of purely linear polyethylene (B3416737) and other model polymers has been achieved using ADMET, showcasing its precision. wikipedia.org For instance, the polymerization of 1,9-decadiene (B157367) has been used to produce poly(octenylene). wikipedia.org While specific studies focusing solely on this compound are not extensively detailed in the provided results, the principles of ADMET with other α,ω-dienes are directly applicable. The general scheme for the ADMET polymerization of an α,ω-diene is as follows:
n CH₂=CH-(CH₂)ₓ-CH=CH₂ → -[CH=CH-(CH₂)ₓ]ₙ- + n C₂H₄
This reaction produces a linear polymer with repeating unsaturated units along the backbone. Subsequent hydrogenation of these unsaturated polymers can yield saturated polyethylene-like materials. unifr.chnih.gov
Control of Molar Mass and Polydispersity in ADMET Polymers
A key feature of ADMET polymerization is the ability to control the molar mass and polydispersity of the resulting polymers. The molar mass in a step-growth polymerization like ADMET is highly dependent on the conversion of the monomers. High molar mass polymers are typically achieved by driving the reaction to high conversions, often by efficiently removing the ethylene byproduct under vacuum. mdpi.comresearchgate.net
The polydispersity index (PDI), a measure of the distribution of molecular weights in a polymer, for ADMET polymers is theoretically expected to be around 2, which is characteristic of step-growth polymerizations. mdpi.com However, careful control of reaction conditions and catalyst selection can influence the PDI. For example, studies on the ADMET polymerization of various α,ω-dienes have reported the synthesis of polymers with well-defined molecular weights and, in some cases, narrow polydispersities. unifr.chmdpi.com The choice of catalyst plays a crucial role; for instance, molybdenum-alkylidene catalysts have been shown to produce high-molecular-weight polyesters with low PDIs at room temperature. mdpi.com
Precision Placement of Architectural Features (e.g., Long-Chain Branching) in Polyethylene via ADMET
ADMET polymerization is a unique tool for the precise placement of architectural features, such as long-chain branches, along a polyethylene backbone. nih.govacs.orgadvancedsciencenews.com By designing and synthesizing specific diene monomers containing pendant chains, it is possible to create polymers with branches of a defined length at exact intervals. nih.govacs.org
For example, a series of polyethylenes with precisely placed 21-carbon alkyl branches have been synthesized using ADMET. nih.govacs.org This was achieved by polymerizing α,ω-diene monomers that already contained the desired branch structure. This method allows for unprecedented control over the polymer's primary structure, which is verified by techniques like ¹H and ¹³C NMR spectroscopy. nih.govacs.org The ability to precisely control branching allows for systematic studies on the structure-property relationships of polyolefins. researchgate.net While this compound itself is a linear monomer, it can be chemically modified to include side chains, which would then be incorporated into the polymer backbone as long-chain branches during ADMET polymerization.
Advanced Copolymerization Techniques Utilizing Dienes
Dienes like this compound are also employed in advanced copolymerization techniques to introduce specific microstructural features into polyolefins such as polyethylene and polypropylene (B1209903).
Ethylene/Diene and Ethylene/Propylene (B89431)/Diene Copolymerization for Controlled Microstructures
The copolymerization of ethylene with α-olefins and non-conjugated dienes is a major industrial process for producing elastomers and other specialty polymers. britannica.comnih.gov The incorporation of a diene monomer, such as this compound, into an ethylene or ethylene/propylene copolymer backbone introduces unsaturation, which can serve as a site for crosslinking (vulcanization) or further chemical modification. britannica.commagritek.com
The type of catalyst and polymerization conditions significantly influence the microstructure of the resulting copolymer, including the comonomer distribution and sequence. scispace.comrsc.org For instance, metallocene catalysts are known for their ability to produce copolymers with controlled microstructures. scispace.com By carefully selecting the catalyst and controlling the feed ratio of the monomers, it is possible to tailor the properties of the final polymer. scispace.comnih.gov The use of dienes in ethylene-propylene copolymers (EPDM) is a well-established method for producing synthetic rubbers with excellent properties. britannica.com The specific diene used can affect the vulcanization process and the final properties of the material. magritek.com
Incorporation of Non-Conjugated Dienes for Long-Chain Branching in Polypropylene
The introduction of long-chain branches (LCBs) into polypropylene can significantly improve its melt strength and processability. whiterose.ac.ukacs.orgresearchgate.net One effective method to achieve this is through the copolymerization of propylene with small amounts of non-conjugated α,ω-dienes. whiterose.ac.ukacs.org In this process, the diene is incorporated into a growing polypropylene chain via one of its double bonds. The remaining terminal double bond can then act as a macromonomer and be incorporated into another growing chain, creating a long-chain branch. acs.org
Impact of Diene Structure and Concentration on Polymer Architecture and Rheological Properties
Research has shown that the length of the alkyl chain in α,ω-diene monomers significantly influences the thermal properties of the hydrogenated polymers. For instance, ADMET copolymerization of varying ratios of undec-10-en-1-yl undec-10-enoate (B1210307) and undeca-1,10-diene produces polyesters with random ester group distribution. acs.org The melting points of these materials decrease linearly as the mole fraction of ester groups increases, demonstrating how monomer structure directly tunes the crystalline nature of the polymer. acs.org Similarly, studies on precisely branched polyethylenes, synthesized via ADMET, show that the melting temperature increases as the frequency of branches decreases, indicating that the exclusion of side chains from the crystal units is a key factor. researchgate.net The introduction of functional groups like sulfonate esters can also impact polymerization; a "negative neighboring group effect" was observed for shorter diene monomers, which inhibited polymerization or led to low-molecular-weight oligomers. unifr.ch This effect was absent when a long-chain monomer, undec-10-en-1-yl undec-10-ene-1-sulfonate, was used, yielding polymers with number-average molecular weights (Mn) up to 37,000 g/mol . unifr.ch
Monomer concentration and reaction conditions are also pivotal in controlling polymer architecture, particularly the molecular weight. ADMET is a step-growth condensation polymerization driven by the removal of a volatile byproduct, typically ethylene. unifr.ch Therefore, achieving high molecular weights requires high monomer conversion. Polymerizations conducted under bulk (solvent-free) or highly concentrated conditions are often favored. mdpi.com However, for some systems, attempting polymerization in bulk can result in only small oligomers. nih.gov The use of specific solvents, such as ionic liquids, has been shown to be effective for achieving high molecular weights (Mn > 30,000 g/mol ) for bio-based polyesters at moderate temperatures (50 °C) under vacuum, which facilitates efficient ethylene removal. mdpi.comnih.gov
The resulting polymer architecture, especially molecular weight, has a direct impact on rheological properties. For example, studies on telechelic 1,4-polybutadiene solutions have shown that higher molecular weight polymers exhibit more pronounced shear-thinning behavior. Solutions of a 230,000 g/mol polymer showed shear-thinning at a 1 wt% concentration, whereas a 76,000 g/mol version showed negligible shear-thinning under the same conditions. google.com This illustrates the fundamental relationship where a higher molecular weight, achieved through optimized monomer structure and concentration, leads to increased chain entanglement and a more significant viscosity response to shear.
| Monomer(s) | Polymerization Conditions | Key Architectural Feature | Resulting Property | Reference |
|---|---|---|---|---|
| Undec-10-en-1-yl undec-10-enoate and Undeca-1,10-diene | ADMET Copolymerization | Randomly distributed ester groups | Melting point decreases with increasing ester content | acs.org |
| Long-chain branched symmetrical α,ω-diene and 1,9-decadiene | ADMET Copolymerization | Precisely placed 21-carbon branches | Melting temperature increases as branch frequency decreases | researchgate.net |
| Undec-10-en-1-yl undec-10-ene-1-sulfonate | Bulk ADMET with GII catalyst | High Mn (up to 37,000 g/mol) | Absence of negative neighboring group effect seen in shorter dienes | unifr.ch |
| Dianhydro-D-glucityl bis(undec-10-enoate) | ADMET in Ionic Liquid ([Hmim]TFSI) at 50°C | High Mn (35,600–39,200 g/mol) | Ionic liquid facilitates high molecular weight at moderate temperature | mdpi.comnih.gov |
| Telechelic 1,4-Polybutadiene Precursor | Anionic Polymerization | Variable Molecular Weight (76k vs 230k g/mol) | Higher molecular weight polymer exhibits shear-thinning rheology | google.com |
Design of Degradable and Recyclable Polymer Systems
Olefin metathesis, particularly ADMET polymerization, provides a powerful platform for designing polymers capable of chemical recycling. digitellinc.com The step-growth mechanism of ADMET is an equilibrium reaction; the forward polymerization is driven by the removal of ethylene gas. nsf.gov By manipulating this equilibrium, the reverse reaction—depolymerization—can be induced, allowing for the breakdown of the polymer into its constituent monomers or oligomers. This inherent reversibility is the cornerstone of creating closed-loop recyclable materials from diene monomers.
A successful closed-loop chemical recycling process involves the depolymerization of a polymer back to high-purity monomers, which can then be re-polymerized to produce virgin-quality material. nih.gov This has been demonstrated for polyethylene-like polyesters. For example, a polyester (B1180765) synthesized from 1,18-octadecanediol (B156470) could be quantitatively broken down via alcoholysis (e.g., with methanol) at elevated temperatures (120–180 °C) to recover the diol and dicarboxylic acid ester monomers. nih.gov These recovered monomers can then be used in a subsequent polycondensation to yield recycled polymer with properties on par with the original material. nih.gov
The ADMET process itself can be directly reversed. A study on a semicrystalline polyolefin derived from butadiene, named pDVOCB, showed that this polymer could undergo a "reverse ADMET" process to fully recover the telechelic oligomer from which it was made. nsf.gov This demonstrates a two-tiered chemical recyclability: from polymer back to oligomer, and from oligomer back to the initial butadiene monomer. nsf.gov Similarly, unsaturated semi-aromatic polyesters synthesized via ADMET can be deconstructed back to their dialkenenyl terephthalate (B1205515) monomers using a retro-ADMET process, establishing a closed-loop system. osti.gov These strategies highlight the utility of metathesis chemistry in designing next-generation polymers where end-of-life is considered at the synthesis stage, enabling a circular materials economy.
| Polymer System | Monomer(s) / Precursor | Recycling Method | Recovered Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Polyethylene-like Polyester (PE-18,18) | 1,18-Octadecanediol and dicarboxylic acid | Methanolysis (120°C) | Original diol and diester monomers | Quantitative monomer recovery enables closed-loop recycling. | nih.gov |
| pDVOCB (Polyolefin) | (α,ω-divinyl)oligocyclobutane (DVOCB) | Reverse ADMET | Telechelic DVOCB oligomer | Demonstrates reversible chain-extension for polyolefin recycling. | nsf.gov |
| Unsaturated Semi-Aromatic Polyesters | α,ω-dialkenenyl terephthalates | Retro-ADMET | Original α,ω-dialkenenyl terephthalate monomers | Establishes closed-loop circularity for ADMET-derived polyesters. | osti.gov |
| Bio-based Aliphatic Polyesters | α,ω-dienes from plant oils | Depolymerization (e.g., transesterification) | Monomers/oligomers | ADMET enables synthesis of recyclable polymers from renewable feedstocks. | mdpi.com |
Chemical upcycling aims to convert polymer waste into more valuable molecules, such as α,ω-dienes, which are important monomers for producing new, high-performance polymers. A prominent strategy for upcycling polybutadiene (B167195) (PBR), a common synthetic rubber, involves a sequential process of partial hydrogenation followed by cross-metathesis with ethylene (ethenolysis). researchgate.netkuleuven.be This approach cleaves the internal double bonds of the polymer backbone, yielding a mixture of linear α,ω-dienes.
A critical factor in this process is the control over side reactions, particularly olefin isomerization during the initial hydrogenation step. researchgate.netresearchgate.net Research has shown that when isomerization occurs, the subsequent ethenolysis produces a broad and undesirable distribution of α,ω-dienes with chain lengths ranging from C6 to C22. researchgate.netkuleuven.bersc.org However, by carefully selecting reaction conditions to suppress this isomerization—for example, by using higher hydrogen pressure (30 bar) and lower temperatures (40 °C)—a much more selective outcome is achieved. researchgate.net Under these controlled conditions, the upcycling of PBR yields a well-defined product distribution consisting predominantly of C4n+2 dienes (where n=1-5), such as 1,5-hexadiene, 1,9-decadiene, and 1,13-tetradecadiene. researchgate.netkuleuven.bersc.org This demonstrates that precise control over the catalytic pathway is essential for steering selectivity towards desired, high-value chemical products.
This upcycling concept can be expanded beyond ethenolysis to other cross-metathesis reactions, providing access to a diverse range of valuable bifunctional products from PBR waste. kuleuven.beresearchgate.net The α,ω-dienes generated through this upcycling route serve as versatile building blocks for synthesizing new materials via ADMET or other polymerization techniques, effectively turning a waste stream into a resource for advanced polymer manufacturing.
| Hydrogenation Conditions | Key Process Feature | Ethenolysis Product Distribution | Primary α,ω-Diene Products | Reference |
|---|---|---|---|---|
| Low H₂ Pressure (e.g., 8 bar), High Temp (e.g., 80°C) | Significant olefin isomerization | Broad distribution of α,ω-dienes (C6 to C22) | Mixture of many even- and odd-carbon dienes | researchgate.net |
| High H₂ Pressure (e.g., 30 bar), Low Temp (e.g., 40°C) | Suppression of olefin isomerization | Well-defined distribution of C4n+2 dienes | 1,5-Hexadiene, 1,9-Decadiene, 1,13-Tetradecadiene, etc. | researchgate.netkuleuven.bersc.org |
Advanced Analytical Characterization of 1,18 Nonadecadiene and Polymeric Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are foundational for confirming the chemical structure of 1,18-nonadecadiene and for analyzing the microstructure of its polymers. These methods provide direct information on the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional and Configurational Analysis of Dienes and Polymer Microstructures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound and its polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for precise positional and configurational analysis. youtube.combhu.ac.in
For the this compound monomer, ¹H NMR spectroscopy can confirm the presence and position of the terminal double bonds. Specific signals corresponding to the vinyl protons (=CH₂) and the allylic protons (CH₂-CH=) are key identifiers. The integration of these signals in ¹H NMR provides a quantitative measure of the number of protons in each environment. youtube.com ¹³C NMR offers direct insight into the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the 19-carbon chain and the terminal positions (C1 and C19) of the double bonds. bhu.ac.innih.gov
When this compound undergoes polymerization, such as through Acyclic Diene Metathesis (ADMET), NMR is crucial for characterizing the resulting polymer microstructure. researchgate.netrsc.org The disappearance of terminal vinyl group signals and the appearance of new signals corresponding to internal double bonds (R-CH=CH-R) in both ¹H and ¹³C NMR spectra confirm the success of the polymerization. rsc.org Furthermore, NMR spectroscopy is used to determine the stereochemistry (cis/trans ratio) of these newly formed internal double bonds. rsc.org For branched polymers, which can be formed by copolymerizing dienes like 1,9-decadiene (B157367), ¹³C NMR is a powerful technique for identifying and quantifying the type and frequency of branches along the polymer backbone. acs.orgcore.ac.ukresearchgate.net
Table 1: Typical NMR Chemical Shifts for this compound and its Polymeric Derivatives This table presents expected chemical shift ranges. Actual values can vary based on solvent and specific molecular structure.
| Functional Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Monomer (this compound) | |||
| Terminal Alkene (=CH₂) | ¹H | 4.9 - 5.1 | Terminal methylene (B1212753) protons |
| Terminal Alkene (-CH=) | ¹H | 5.7 - 5.9 | Vinyl proton |
| Allylic (CH₂-CH=) | ¹H | 2.0 - 2.1 | Protons adjacent to the double bond |
| Bulk Methylene (-(CH₂)₁₃-) | ¹H | 1.2 - 1.4 | Long alkyl chain protons |
| Terminal Alkene (=CH₂) | ¹³C | 114 - 115 | |
| Terminal Alkene (-CH=) | ¹³C | 139 - 140 | |
| Alkyl Chain Carbons | ¹³C | 28 - 34 | Carbons in the main chain |
| Polymer (via ADMET) | |||
| Internal Alkene (-CH=CH-) | ¹H | 5.3 - 5.5 | Protons on the internal double bond |
| Internal Alkene (-CH=CH-) | ¹³C | 129 - 131 | Carbons of the internal double bond |
| Branch Point (methine) | ¹³C | 35 - 45 | Varies depending on branch type |
Infrared and Raman Spectroscopy for Functional Group Identification (General Application)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them highly effective for identifying functional groups. numberanalytics.comedinst.com For this compound and its polymers, these methods quickly confirm the presence or absence of key bonds, particularly the carbon-carbon double bonds.
In the IR spectrum of this compound, characteristic absorption bands would be observed for the C=C stretch of the terminal alkene, as well as the stretches and bends associated with the vinylic C-H bonds. researchgate.net Upon polymerization via ADMET, the bands corresponding to the terminal vinyl groups would diminish or disappear, while a new band, characteristic of an internal (non-terminal) C=C bond, would appear.
Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for analyzing the C=C bonds in dienes and their polymers. acs.org The C=C stretching vibration gives a strong and sharp signal in the Raman spectrum. acs.org The position of this band can provide information about the substitution and configuration (cis/trans) of the double bond. The two techniques are complementary because some vibrational modes that are weak or forbidden in IR are strong in Raman, and vice versa. edinst.comtandfonline.com
Table 2: Key Vibrational Frequencies for Alkene Identification
| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| C=C Stretch (Terminal) | IR / Raman | 1640 - 1650 | Medium (IR), Strong (Raman) | Characteristic of R-CH=CH₂ |
| =C-H Stretch (Terminal) | IR | 3075 - 3095 | Medium | |
| C-H Out-of-Plane Bend (Terminal) | IR | 910 & 990 | Strong | Two distinct bands confirm terminal alkene |
| C=C Stretch (Internal, trans) | IR / Raman | 1665 - 1675 | Weak/Variable (IR), Strong (Raman) | Characteristic of R-CH=CH-R' |
| C-H Out-of-Plane Bend (Internal, trans) | IR | 960 - 975 | Strong | Confirms trans configuration in polymer |
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for assessing the purity of the this compound monomer and for separating its isomers or derivatives. It also plays a role in analyzing the composition of polymeric materials.
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Derivative Analysis (e.g., Dimethyl Disulfide Adducts)
Gas Chromatography combined with Mass Spectrometry (GC/MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation pattern. nist.gov It is the method of choice for assessing the purity of this compound, capable of detecting and identifying trace impurities. birchbiotech.com The gas chromatogram indicates the number of components in the sample, while the mass spectrum of each component serves as a molecular fingerprint for identification. nih.govbirchbiotech.com
A specialized application of GC/MS in the analysis of dienes involves derivatization to pinpoint the exact location of the double bonds. researchgate.net Reaction of the diene with dimethyl disulfide (DMDS) forms a dithioether adduct. researchgate.netnih.gov When this adduct is analyzed by GC/MS, it fragments in a predictable manner. Cleavage occurs at the carbon-carbon bond between the two carbons that were originally part of the double bond and now bear the methylthio (-SCH₃) groups. researchgate.net The masses of the resulting fragment ions directly reveal the original position of the double bond, which is invaluable for confirming the 1,18-positions in the monomer or for analyzing isomers. researchgate.netpnas.orgnih.gov
Table 3: Hypothetical GC/MS Fragmentation of the DMDS Di-adduct of this compound This table illustrates the expected primary fragmentation ions for confirming double bond positions.
| Original Double Bond Position | Adduct Structure Fragment | Key Fragment Ion (m/z) | Interpretation |
|---|---|---|---|
| C1=C2 | CH₃S-CH₂- | 61 | Indicates terminal position |
| -CH(SCH₃)-(CH₂)₁₅-CH(SCH₃)-CH₂(SCH₃) | - | Other large fragments | |
| C18=C19 | -(CH₂)₁₅-CH(SCH₃)-CH₂- | - | |
| -CH₂(SCH₃) | 61 | Indicates terminal position on other end |
High-Performance Liquid Chromatography (HPLC) for Isomer Profiling and Purity
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for both purity assessment and the separation of isomers that may not be easily resolved by GC. hplc.eu For a long-chain diene like this compound, reversed-phase HPLC (RP-HPLC) is a common mode for purity analysis. hplc.eu
HPLC is particularly powerful for separating different types of isomers. Positional isomers (e.g., 1,17-nonadecadiene vs. This compound) and geometrical isomers (cis/trans) of unsaturated molecules can often be separated. hplc.eunih.gov While standard C18 columns work well for general purity, specialized columns can enhance isomer separation. Silver-ion HPLC (Ag+-HPLC), where the stationary phase is impregnated with silver ions, is highly effective for separating unsaturated compounds based on the number, position, and geometry of their double bonds. nih.govagriculturejournals.cz The silver ions interact reversibly with the π-electrons of the double bonds, leading to differential retention times.
Table 4: Comparison of HPLC Techniques for Diene Analysis
| HPLC Technique | Stationary Phase Principle | Primary Application for Dienes | Advantages |
|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Hydrophobic interactions (e.g., C18) | Purity assessment, separation by chain length | Robust, widely applicable, good for general purity checks. hplc.eu |
| Silver-Ion (Ag+-HPLC) | π-complexation with silver ions | Separation of positional and geometrical (cis/trans) isomers | High selectivity for unsaturated compounds, allows detailed isomer profiling. nih.govagriculturejournals.cz |
Advanced Techniques for Polymer Architecture Characterization (e.g., Gel Permeation Chromatography for Molar Mass Distribution, Rheological Analysis for Branching Topology)
For polymeric derivatives of this compound, understanding the higher-order structure, or architecture, is critical as it dictates the material's physical and mechanical properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molar mass distribution of a polymer. researchgate.netresearchgate.net The technique separates polymer molecules based on their hydrodynamic volume in solution. By using a series of calibrated standards, GPC can provide the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molar mass distribution. researchgate.net This information is fundamental to understanding the outcome of a polymerization reaction. researchgate.netrsc.org
Rheological analysis probes the flow and deformation behavior of a material, which for polymers is intimately linked to their molecular architecture, especially branching. researchgate.netwhiterose.ac.uk Techniques like small-amplitude oscillatory shear measurements can reveal the presence of long-chain branches (LCBs). acs.orgconicet.gov.ar Branched polymers exhibit distinct rheological signatures compared to their linear counterparts of similar molar mass, such as higher melt strength, enhanced shear thinning, and increased low-frequency complex viscosity. acs.orgcore.ac.ukconicet.gov.ar By analyzing properties like dynamic moduli (G', G'') and phase angle as a function of frequency, one can infer details about the branching topology of polymers derived from dienes. acs.org
Table 5: Polymer Architecture Analysis Techniques
| Technique | Principle | Key Parameters Measured | Information Derived |
|---|---|---|---|
| Gel Permeation Chromatography (GPC/SEC) | Separation by hydrodynamic volume | Elution volume vs. standards | Molar mass averages (Mn, Mw), Polydispersity Index (PDI). researchgate.net |
| Rheological Analysis | Measurement of flow and deformation properties | Complex viscosity (η*), storage modulus (G'), loss modulus (G'') | Presence of long-chain branching, melt strength, processing behavior. acs.orgconicet.gov.ar |
Computational and Theoretical Studies on 1,18 Nonadecadiene Reactivity and Polymerization
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemistry for investigating the intricacies of reaction mechanisms. For 1,18-nonadecadiene, these methods can provide a detailed understanding of its behavior in various chemical transformations.
Density Functional Theory (DFT) Studies of Catalytic Cycles (e.g., Hydrofunctionalization, Cycloaddition)
DFT calculations are instrumental in mapping the potential energy surfaces of catalytic reactions involving this compound. By modeling the interactions between the diene and a catalyst, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of reactions like hydrofunctionalization and cycloaddition.
In a typical DFT study of a catalytic cycle, the geometries of reactants, intermediates, transition states, and products are optimized to find the lowest energy structures. From these calculations, key thermodynamic and kinetic parameters such as reaction energies and activation barriers can be determined. For instance, in the hydrofunctionalization of this compound, DFT can be used to compare different proposed mechanisms, such as those involving migratory insertion or ligand-to-ligand hydrogen transfer, to determine the most favorable pathway. nih.gov
Similarly, for cycloaddition reactions, DFT can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.comlibretexts.org The nature of the transition state, including the degree of bond formation and breaking, can be analyzed to provide a detailed picture of the reaction pathway. nih.gov
Below is a hypothetical data table illustrating the type of information that could be obtained from a DFT study on the hydrofunctionalization of this compound with a generic palladium catalyst.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Reactants (this compound + Catalyst) | 0.0 | Initial state |
| 2 | π-Complex | -5.2 | Coordination of one double bond to the catalyst |
| 3 | Transition State 1 (TS1) | +18.5 | Migratory insertion of the double bond |
| 4 | Intermediate 1 | -10.8 | Formation of a metal-alkyl intermediate |
| 5 | Transition State 2 (TS2) | +15.3 | Reductive elimination |
| 6 | Products | -25.7 | Release of the functionalized product |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Computational Analysis of Regio- and Stereoselectivity Origins in Diene Reactions
When this compound undergoes reactions such as cycloaddition or hydrofunctionalization, multiple isomers can potentially be formed. Computational analysis using DFT can be employed to understand and predict the regioselectivity (the preference for one direction of bond formation over another) and stereoselectivity (the preference for the formation of one stereoisomer over others).
The origins of selectivity can be traced back to differences in the activation energies of the transition states leading to the various possible products. By comparing the energies of these transition states, the major product can be predicted. Factors influencing this selectivity, such as steric hindrance and electronic effects of both the substrate and the catalyst, can be dissected and analyzed. For example, in a Diels-Alder reaction involving one of the double bonds of this compound, DFT calculations can predict whether the endo or exo product is favored by comparing the energies of the respective transition states. mdpi.com
A hypothetical data table summarizing the results of a computational study on the regioselectivity of a reaction on this compound is presented below.
| Product Isomer | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
| 1,2-addition | TS_1,2 | 22.1 | 95% |
| 2,1-addition | TS_2,1 | 24.5 | 5% |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Theoretical Insights into Polymerization Pathways and Kinetics (e.g., 1,4-Polymerization of Dienes)
Theoretical calculations provide valuable insights into the polymerization of this compound, particularly in Acyclic Diene Metathesis (ADMET) polymerization. mdpi.comadvancedsciencenews.comwikipedia.org DFT can be used to model the reaction mechanism with various catalysts, such as Grubbs-type ruthenium catalysts. researchgate.netnih.govutc.edu These studies can determine the energetics of the initiation, propagation, and termination steps of the polymerization process.
Molecular Modeling of Polymer Structures and Dynamics
Molecular modeling techniques, such as molecular dynamics (MD) simulations, are powerful tools for investigating the structure and dynamic behavior of polymers derived from this compound at an atomistic level. researchgate.netmdpi.com
Simulation of Long-Chain Branching Effects on Polymer Conformation and Rheology
Furthermore, MD simulations can be used to predict the rheological properties of these polymers, such as viscosity. These simulations can provide a molecular-level understanding of how long-chain branching influences the entanglement of polymer chains and their response to shear forces, which is critical for predicting the processability of the material.
Prediction of Polymerization Outcomes based on Monomer and Catalyst Parameters
Computational models can be developed to predict the outcome of the polymerization of this compound based on key input parameters related to the monomer and the catalyst. mdpi.com By combining quantum chemical calculations of catalyst activity with molecular modeling of the growing polymer chain, it is possible to create multiscale models that can predict properties such as molecular weight distribution and the degree of branching. arxiv.org
These predictive models can accelerate the discovery of new materials by allowing for in silico screening of different catalysts and reaction conditions before they are tested in the laboratory. researchgate.netgatech.edu This approach can significantly reduce the experimental effort required to optimize polymerization processes and to achieve desired polymer properties.
A hypothetical table illustrating the predicted polymer properties based on different catalyst parameters is shown below.
| Catalyst Type | Monomer:Catalyst Ratio | Predicted Mn ( g/mol ) | Predicted Polydispersity Index (PDI) | Predicted % Branching |
| Grubbs 2nd Gen | 1000:1 | 50,000 | 1.8 | <1% |
| Schrock | 1000:1 | 75,000 | 1.5 | <1% |
| Grubbs 2nd Gen | 500:1 | 25,000 | 1.9 | <1% |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Development of Predictive Models for Catalyst Design and Optimization in Diene Chemistry
The efficient polymerization of α,ω-dienes like this compound through methods such as acyclic diene metathesis (ADMET) is highly dependent on the catalyst's performance. The rational design and optimization of these catalysts are increasingly driven by computational and theoretical models, which aim to predict catalyst behavior and accelerate the discovery of more efficient and selective catalytic systems. These predictive models integrate quantum mechanics, kinetic analysis, and machine learning to create powerful tools for de novo catalyst design. acs.orgnih.gov
A primary focus in the development of predictive models is the establishment of quantitative structure-activity relationships (QSAR). nih.gov These relationships correlate a catalyst's structural or electronic properties with its catalytic performance, such as initiation rate, propagation efficiency, and stability. For ruthenium-based olefin metathesis catalysts, which are commonly used for diene polymerization, computational models often rely on a single thermodynamic parameter to predict the initiation kinetics. nih.gov
For instance, the initiation rates for a series of second-generation ruthenium catalysts can be predicted based on the calculated Gibbs free energy of the reaction. nih.gov This approach has been validated experimentally, showing good accordance between computationally predicted and observed initiation kinetics. nih.gov The development of such models enables the rational design of catalysts with desired initiation rates, a critical factor for controlling polymerization reactions. nih.gov
Key Computational Approaches
Density Functional Theory (DFT) Studies: DFT calculations are a cornerstone for developing predictive models in diene chemistry. They provide detailed insights into reaction mechanisms, transition states, and the energies of intermediates. researchgate.netnih.gov For example, DFT studies on Hoveyda-Grubbs type catalysts have been used to understand the catalyst activation process and regeneration mechanisms in ring-closing diene metathesis. researchgate.netnih.gov These calculations can elucidate factors that hinder catalyst recovery and identify competing reactions that may occur. researchgate.netnih.gov
A multifactor design metric for molecular catalysts, particularly for ruthenium-catalyzed olefin metathesis, has been formulated based on DFT-calculated relative energies. acs.org This metric considers several crucial factors:
Catalyst initiation acs.org
Catalyst activity in the metathesis of terminal olefins acs.org
Catalyst stability, specifically resistance to decomposition via β-hydride elimination acs.org
The synthetic accessibility of the precatalyst acs.org
Thermodynamic stability acs.org
By combining these factors into a single "fitness score," researchers can screen potential catalyst candidates in silico before committing to laboratory synthesis. uib.no
Machine Learning and Data-Driven Models: More recently, machine learning (ML) has emerged as a powerful tool to augment traditional computational methods. rsc.org By training algorithms on datasets derived from experimental results or high-throughput DFT calculations, ML models can rapidly predict the performance of new catalyst candidates. rsc.orgnih.gov
One approach combines a quantum-mechanical transition-state model with a random forest machine learning model to identify key design features for catalysts. rsc.org For instance, in chromium-catalyzed olefin oligomerization, descriptors such as the Cr-N distance and Cr-α distance were found to be crucial for selectivity. rsc.org This hybrid approach allows for the rapid design of new ligands predicted to achieve high selectivity. rsc.org
The table below illustrates how different computational descriptors can be used to predict catalyst performance in the context of diene metathesis.
| Catalyst Candidate | Ligand Steric Hindrance (Descriptor A) | Ru-O Bond Strength (ΔG in kcal/mol) nih.gov | Predicted Initiation Rate (s⁻¹) | Predicted Stability (Resistance to β-HE) acs.org |
|---|---|---|---|---|
| Catalyst 1 | Low | 10.5 | 0.05 | High |
| Catalyst 2 | Medium | 8.2 | 0.25 | Medium |
| Catalyst 3 | High | 6.1 | 1.20 | Low |
| Catalyst 4 (Optimized) | Medium-High | 7.5 | 0.85 | High |
Optimization and Validation
The ultimate goal of these predictive models is to guide the synthesis of improved catalysts. The process is often iterative. A model predicts promising catalyst structures, which are then synthesized and experimentally tested. nih.gov The experimental results are then fed back into the model to refine its predictive accuracy. nih.gov
However, discrepancies can arise. A predictive model might fail if the assumed resting state of the catalyst in the model does not match the actual resting state under experimental conditions. nih.gov For example, a model assuming a phosphine-stabilized precursor as the resting state may inaccurately predict the activity of a catalyst that, in reality, adopts a more stable metallacyclobutane (MCB) intermediate as its resting state. nih.govacs.org Such findings highlight the importance of detailed mechanistic investigations to underpin and validate the assumptions made in predictive models. acs.org
The table below presents a hypothetical comparison of predicted versus experimental outcomes for a newly designed catalyst for this compound polymerization, illustrating the validation process.
| Catalyst | Model Type | Predicted Turnover Frequency (TOF) | Experimental TOF | Model Accuracy |
|---|---|---|---|---|
| Ru-Cat-A | DFT-Thermodynamic | 1500 h⁻¹ | 1420 h⁻¹ | 94.7% |
| Ru-Cat-B | DFT-Thermodynamic | 2100 h⁻¹ | 1650 h⁻¹ | 78.6% |
| Ru-Cat-C | DFT + Machine Learning | 1800 h⁻¹ | 1750 h⁻¹ | 97.2% |
| Ru-Cat-D (de novo design) | DFT + Machine Learning | 2500 h⁻¹ | 2380 h⁻¹ | 95.2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
